

Executive Summary: The Sulfonamidopenicillin Class

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Compound of Interest

Compound Name:	Suncillin
CAS No.:	22164-94-9
Cat. No.:	B1225666

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Suncillin (CAS: 22164-94-9) represents a distinct subclass of semisynthetic penicillins known as sulfonamidopenicillins. Chemically defined as (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[[(2R)-2-phenyl-2-(sulfoamino)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, it is structurally analogous to ampicillin but distinguished by the N-sulfonation of the lateral amino group.

Unlike its close relative sulbenicillin (a carboxy/sulfophenyl penicillin), **suncillin** contains a sulfamic acid moiety (

) rather than a sulfonic acid group directly attached to the carbon backbone. This structural nuance imparts unique physicochemical properties, specifically enhancing solubility and altering porin channel penetration in Gram-negative bacteria like *Pseudomonas aeruginosa*.

Chemical Identity & Physicochemical Profile

The following data aggregates the core chemical identifiers required for regulatory and analytical verification.

Parameter	Technical Specification
Common Name	Suncillin
Synonyms	BL-P 1322; Sulfoicillin (ambiguous, check structure); N-Sulfoampicillin
CAS Registry Number	22164-94-9
Molecular Formula	
Molecular Weight	429.47 g/mol
Stereochemistry	(2S, 5R, 6R) Penam nucleus; (R) Side chain
pKa Values	~2.7 (Carboxylic acid), ~1.5 (Sulfamic acid)
Solubility	Highly soluble in water (Sodium salt form); Soluble in methanol

Structural Analysis: The Molecular Architecture

Suncillin is built upon the 6-aminopenicillanic acid (6-APA) scaffold.^[1] Its efficacy and stability are dictated by three critical structural domains:

- The Penam Nucleus (Bicyclic Core):
 - Comprises a four-membered β -lactam ring fused to a five-membered thiazolidine ring.
 - Strain Energy: The fusion creates significant ring strain, making the amide bond () highly reactive toward serine nucleophiles in Penicillin-Binding Proteins (PBPs).
 - Stereochemistry: The bridgehead hydrogens at positions 5 and 6 are cis-oriented, essential for biological activity.
- The Gem-Dimethyl Group:

- Located at C2, these methyl groups provide steric bulk that influences the conformation of the thiazolidine ring.
- The C6 Side Chain (The Differentiator):
 - Parent Structure: The side chain is derived from D-phenylglycine (as in Ampicillin).[1][2]
 - Modification: The primary amine of the phenylglycine moiety is substituted with a sulfonyl group ().
 - Electronic Effect: The electron-withdrawing sulfonyl group lowers the pKa of the attached nitrogen, rendering it non-basic at physiological pH. This increases the molecule's overall negative charge density, facilitating transport through specific outer membrane porins in Gram-negative organisms.

Visualization: Suncillin Chemical Connectivity

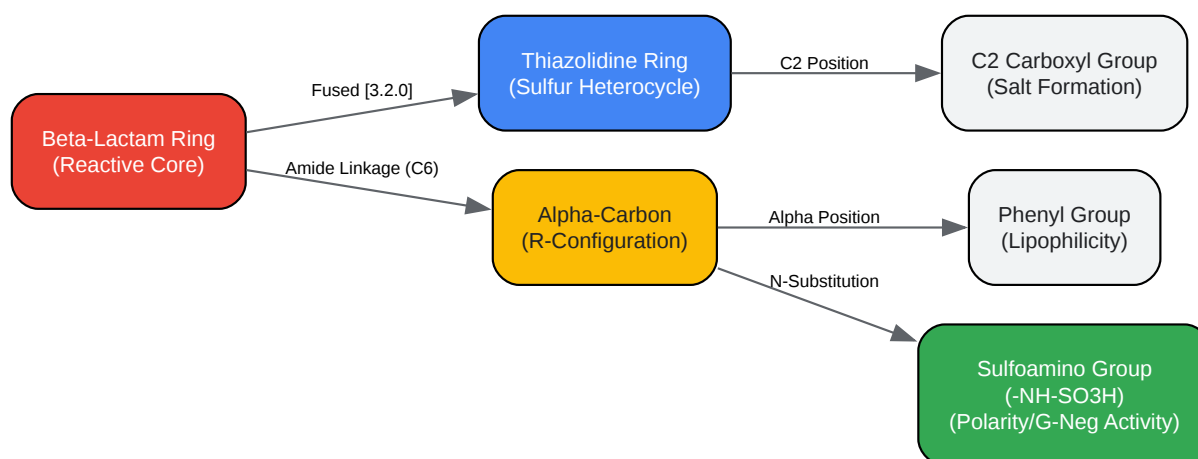


Figure 1: Structural Connectivity of Suncillin showing the critical N-sulfonation modification.

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Synthesis and Manufacturing Protocols

The synthesis of **Suncillin** is a semi-synthetic process starting from Ampicillin. The core challenge is the selective sulfonation of the exocyclic amine without degrading the sensitive -lactam ring.

Mechanism: N-Sulfonation via Lewis Acid Complex

Direct reaction with sulfuric acid is too harsh for the

-lactam ring. Instead, a Sulfur Trioxide-Pyridine complex (

) is utilized.[3] This complex acts as a mild sulfonylating agent.

Reaction Scheme:

- Starting Material: Anhydrous Ampicillin (zwitterionic or salt form).
- Solvent System: Anhydrous Pyridine or DMF (Dimethylformamide).
- Reagent:
(1.1 - 1.5 equivalents).
- Conditions:
to Room Temperature; inert atmosphere ().

Detailed Protocol (Lab Scale)

- Preparation: Dissolve 10 mmol of anhydrous Ampicillin in 30 mL of dry pyridine under nitrogen. Cool the solution to .
- Sulfonation: Add 12 mmol of Sulfur Trioxide-Pyridine complex portion-wise over 20 minutes. The reaction is exothermic; maintain temperature .

- Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC or HPLC for the disappearance of Ampicillin.
- Quenching: Pour the reaction mixture into 100 mL of ice-cold water. The pH will be acidic.
- Extraction/Purification: Adjust pH to 6.5 with dilute NaOH. Extract unreacted organics with ethyl acetate (discard organic layer). The aqueous phase contains **Suncillin** as the sodium salt.
- Isolation: Lyophilize the aqueous phase or precipitate via addition of isopropanol.

Visualization: Synthesis Pathway

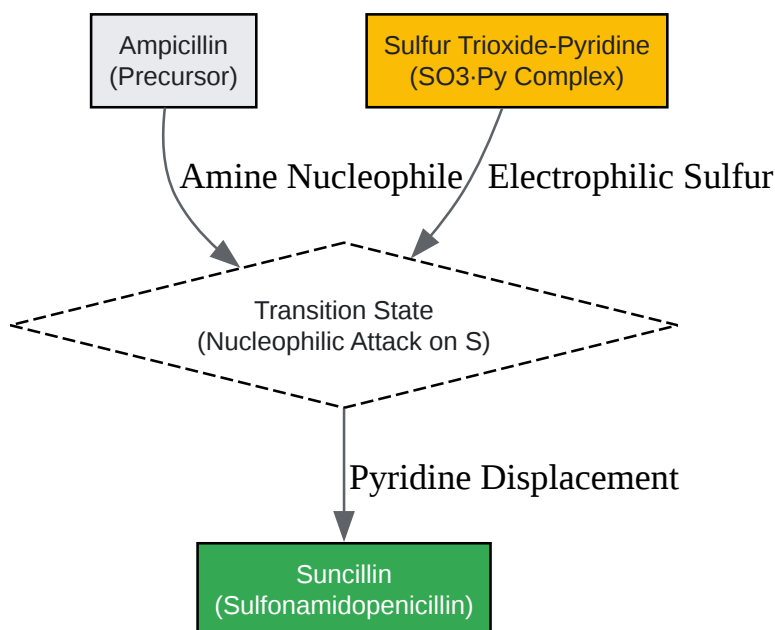


Figure 2: Semi-synthetic pathway from Ampicillin to Suncillin via N-sulfonation.

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Analytical Protocols for Structural Verification

To validate the identity and purity of **Suncillin**, the following multi-modal analytical workflow is recommended.

A. High-Performance Liquid Chromatography (HPLC)

- Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5 μ m).
- Mobile Phase A: 0.05M Phosphate Buffer (pH 5.0).
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 40% B over 20 minutes.
- Detection: UV at 220 nm (absorption of the amide/carbonyl).
- Retention: **Suncillin** elutes earlier than Ampicillin due to the highly polar sulfonate group.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

The

-NMR spectrum in

will show characteristic shifts distinguishing it from Ampicillin.

Proton Assignment	Approx. Shift (ppm)	Multiplicity	Structural Insight
Aromatic Ring	7.3 – 7.5	Multiplet	Phenyl side chain intact.
-Lactam C5/C6	5.4 – 5.6	Doublets (AB system)	Confirms -lactam ring integrity.
Side Chain -CH	~5.1	Singlet/Doublet	Shifted downfield vs Ampicillin due to .
C3-H	~4.2	Singlet	Thiazolidine ring proton.
Gem-Dimethyls	1.4, 1.5	Two Singlets	Characteristic of Penam nucleus.

C. Mass Spectrometry (ESI-MS)

- Mode: Negative Ion Mode (ESI-).
- Theoretical Mass: 429.47 Da.
- Observed Ion
: ~428.06 m/z.
- Fragmentation: Loss of
(80 Da) is a common fragmentation pathway, confirming the N-sulfate bond.

Structure-Activity Relationship (SAR)

The chemical modification in **Suncillin** directly translates to its biological profile.

- Gram-Negative Penetration: The introduction of the strongly acidic sulfamino group makes the molecule anionic at physiological pH. This mimics the properties of carbenicillin, allowing better passage through the porin channels of *Pseudomonas aeruginosa*.
- -Lactamase Stability: The bulky, charged side chain provides a degree of steric hindrance, offering partial protection against certain staphylococcal
-lactamases, though less effective than methicillin-type modifications.
- PBP Affinity: The core stereochemistry (2S, 5R, 6R) is preserved, ensuring high affinity for PBP-1 and PBP-3 involved in septum formation.

Visualization: SAR Logic

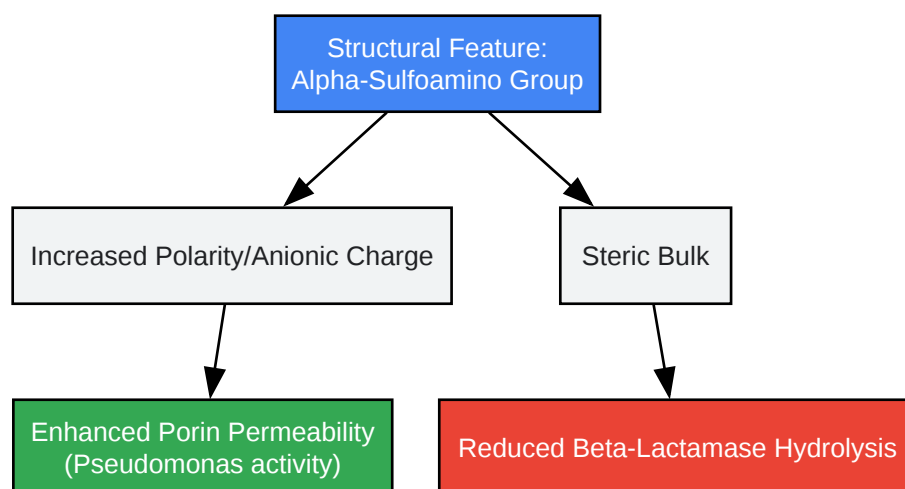


Figure 3: Structure-Activity Relationship of the Suncillin Side Chain.

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